molecular formula C22H15Cl3N2 B2639271 2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole CAS No. 306977-81-1

2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole

Cat. No. B2639271
CAS RN: 306977-81-1
M. Wt: 413.73
InChI Key: JXVHBBABVSINPS-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . This core is substituted with a 4-chlorostyryl group and a 2,5-dichlorobenzyl group .

Scientific Research Applications

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives are known for their variable chemistry and significant properties. A review by Boča, Jameson, and Linert (2011) discusses the chemistry of compounds containing benzimidazole, highlighting their preparation, properties, and complex compounds formed with various ligands. These derivatives exhibit a range of important properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities. This comprehensive analysis suggests potential areas for further investigation into unknown analogues, indicating a fertile ground for future research in benzimidazole chemistry (Boča, Jameson, & Linert, 2011).

Biological and Electrochemical Activity

The biological and electrochemical activities of benzimidazole derivatives are of significant interest. Research into these compounds has revealed their potential in various applications, from agriculture and veterinary medicine to cancer chemotherapy. Davidse (1986) provides insight into the mode of action of benzimidazoles, especially as fungicides and anthelmintic drugs, by elucidating their specific inhibition of microtubule assembly. This review underscores the importance of benzimidazole derivatives as tools in molecular genetics and cell biology research, aiding in the understanding of tubulin structure and microtubule function (Davidse, 1986).

Antitumor Activity

Imidazole derivatives, including benzimidazoles, are reviewed for their antitumor activities. Iradyan et al. (2009) explore the structures of active compounds that have advanced to preclinical testing. These derivatives are studied for their potential in creating new antitumor drugs and synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Therapeutic Potential

Babbar, Swikriti, and Arora (2020) highlight the therapeutic potential of benzimidazole, a core structure in various pharmacological agents. Their review discusses the synthesis and role of benzimidazole derivatives in addressing different diseases, emphasizing the importance of the benzimidazole nucleus in drug development. This work points to the significant role benzimidazoles play in the discovery and development of therapeutic drugs (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(2,5-dichlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2/c23-17-8-5-15(6-9-17)7-12-22-26-20-3-1-2-4-21(20)27(22)14-16-13-18(24)10-11-19(16)25/h1-13H,14H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVHBBABVSINPS-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC(=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC(=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole

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